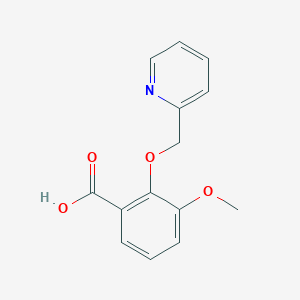

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Description

BenchChem offers high-quality 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-methoxy-2-(pyridin-2-ylmethoxy)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4/c1-18-12-7-4-6-11(14(16)17)13(12)19-9-10-5-2-3-8-15-10/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCWVGFPFTZSDP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OCC2=CC=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unlocking the Therapeutic Potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid: A Strategic Guide for Drug Discovery

Abstract

The quest for novel chemical entities with therapeutic promise is a cornerstone of modern drug discovery.[1] 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid emerges as a molecule of interest, not from a history of established biological activity, but from the therapeutic precedence of its constituent chemical moieties: a benzoic acid scaffold, a methoxy group, and a pyridinylmethoxy substituent. Benzoic acid and its derivatives are fundamental structural motifs in medicinal chemistry, giving rise to a multitude of therapeutic agents across various disease areas.[2] The pyridine ring is also a prevalent azaheterocycle in a significant number of FDA-approved drugs.[3] This guide provides a comprehensive, albeit prospective, framework for elucidating the therapeutic potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. It is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step roadmap from initial in-silico assessment and high-throughput screening to lead optimization and preclinical evaluation. This document emphasizes the causality behind experimental choices and provides self-validating protocols to ensure scientific integrity.

Introduction: Deconstructing 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid for Therapeutic Insights

While direct pharmacological data on 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is not extensively available in public literature, a systematic analysis of its structural components provides a strong rationale for its investigation as a potential drug candidate.

-

The Benzoic Acid Scaffold: This simple aromatic carboxylic acid is a cornerstone of modern drug discovery.[2] Its phenyl ring is amenable to substitution, allowing for the fine-tuning of steric, electronic, and lipophilic properties to achieve desired pharmacological activity and pharmacokinetic profiles.[2] Derivatives of benzoic acid have shown a wide range of applications, including anti-inflammatory, antimicrobial, and anticancer activities.[2][4]

-

The Methoxy Group: The inclusion of a methoxy (-OCH₃) group can significantly influence a molecule's metabolic stability and lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. Methoxy-substituted benzoic acids have been investigated for various biological activities, including anticancer and enzyme-inhibiting properties.[5] For instance, 4-hydroxy-3-methoxybenzoic acid methyl ester has been shown to target the Akt/NFκB cell survival signaling pathway in prostate cancer cells.[5]

-

The Pyridinylmethoxy Moiety: The pyridine ring is a common feature in many approved drugs, recognized for its ability to engage in hydrogen bonding and other key interactions with biological targets.[3] The pyridinylmethoxy group, in particular, can act as a versatile linker, positioning the pyridine ring for optimal interaction with a target protein while influencing the overall solubility and electronic properties of the molecule.

Given this structural composition, 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid presents a compelling case for investigation across several therapeutic areas, including oncology, inflammation, and infectious diseases.

A Proposed Drug Discovery Workflow

The journey from a novel compound to a viable drug candidate is a complex, multi-stage process.[6] This section outlines a hypothetical, yet robust, workflow for systematically evaluating the therapeutic potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Caption: A Proposed Drug Discovery Workflow for a Novel Chemical Entity.

Phase 1: Discovery and Initial Screening

The initial phase focuses on broad screening to identify any promising biological activity.

Before committing to expensive and time-consuming wet-lab experiments, computational models can predict the compound's potential liabilities and therapeutic targets.

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for a drug's success. In-silico tools can predict parameters such as oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.

-

Target Prediction: Reverse pharmacology approaches, using computational docking and pharmacophore modeling, can screen 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid against libraries of known protein structures to hypothesize potential biological targets.[7]

HTS allows for the rapid testing of the compound against a large number of biological targets.[7]

-

Biochemical Assays: These cell-free assays measure the direct interaction of the compound with purified proteins, such as enzymes or receptors.[8] For example, a kinase inhibitor screen would assess the compound's ability to inhibit the activity of a panel of protein kinases.

-

Cell-Based Assays: These assays use cultured cells to evaluate the compound's effect on a specific cellular process, such as cell proliferation, apoptosis, or cytokine production.[8]

A "hit" is a compound that demonstrates the desired activity in a primary screen.[6] Hits are then subjected to further confirmation and preliminary characterization.

-

Dose-Response Analysis: To determine the potency of the hit, a dose-response curve is generated to calculate the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).

-

Selectivity Profiling: The hit is tested against a panel of related targets to assess its selectivity. A highly selective compound is less likely to have off-target side effects.

Phase 2: Hit-to-Lead and Lead Optimization

Once a promising hit is identified, the goal is to optimize its properties to generate a "lead" compound with improved potency, selectivity, and drug-like characteristics.[6]

Medicinal chemists will synthesize analogues of the hit compound to understand how chemical modifications affect its biological activity.[9] This iterative process aims to enhance the desired properties of the molecule.

Early assessment of ADME and toxicity is critical to avoid late-stage failures.[10][11]

-

Metabolic Stability: Assays using liver microsomes or hepatocytes can determine the compound's susceptibility to metabolism.

-

Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict the compound's ability to cross biological membranes.

-

Cytotoxicity: Cell viability assays are used to assess the compound's general toxicity to cells.[11]

The most promising lead compounds are selected for further development based on a comprehensive evaluation of their potency, selectivity, and ADME/Tox profiles.

Phase 3: Preclinical Development

The lead candidate undergoes rigorous testing in animal models to evaluate its efficacy and safety before it can be considered for human clinical trials.[12][13]

The lead compound is tested in animal models of the target disease to determine if it has the desired therapeutic effect.

-

PK studies examine how the animal's body processes the drug, including its absorption, distribution, metabolism, and excretion.[9]

-

PD studies investigate the relationship between the drug concentration and its therapeutic effect.

These studies are conducted under strict regulatory guidelines to identify any potential toxicities of the drug candidate before it is administered to humans.[13]

This final stage of preclinical development involves compiling all the necessary data to submit an IND application to regulatory authorities for permission to begin clinical trials in humans.[9]

Detailed Experimental Protocols

To ensure the reproducibility and reliability of the data generated, the following detailed protocols are provided for key experiments in the proposed workflow.

Protocol 1: In Vitro Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid on a cancer cell line (e.g., MCF-7 breast cancer cells).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum)

-

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

-

DMSO (Dimethyl sulfoxide)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of DMEM with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare a stock solution of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine if 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid inhibits the activity of a specific protein kinase (e.g., a receptor tyrosine kinase implicated in cancer).

Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase. The level of phosphorylation can be quantified using various methods, such as a fluorescence-based assay.

Materials:

-

Recombinant human kinase

-

Kinase substrate (e.g., a synthetic peptide)

-

ATP (Adenosine triphosphate)

-

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

-

Kinase assay buffer

-

Detection reagent (e.g., a phosphospecific antibody conjugated to a fluorescent probe)

-

384-well plates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid in kinase assay buffer.

-

Reaction Setup: In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and add the detection reagent. Incubate to allow for binding.

-

Signal Measurement: Measure the fluorescence signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound relative to a no-compound control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Hypothetical Signaling Pathway and Mechanism of Action

Based on the structural motifs present in 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, we can hypothesize a potential mechanism of action. For instance, many small molecule kinase inhibitors feature a heterocyclic ring system that interacts with the hinge region of the kinase domain.

Caption: Hypothetical Inhibition of an RTK Signaling Pathway.

This diagram illustrates a scenario where 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid acts as an inhibitor of a Receptor Tyrosine Kinase (RTK). By blocking the activity of the RTK, the compound could disrupt downstream signaling pathways, such as the MAPK/ERK pathway, which are often dysregulated in cancer and lead to uncontrolled cell proliferation and survival.

Data Presentation and Interpretation

All quantitative data generated from the proposed experiments should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Activity Data

| Compound | Target Kinase IC50 (nM) | Off-Target Kinase IC50 (nM) | MCF-7 Cell Viability IC50 (µM) |

| 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid | 50 | >10,000 | 0.5 |

| Positive Control (e.g., Staurosporine) | 5 | 10 | 0.01 |

Interpretation: The hypothetical data in Table 1 would suggest that 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a potent and selective inhibitor of the target kinase, with significant anti-proliferative activity in a relevant cancer cell line. The high off-target IC50 value indicates good selectivity, which is a desirable characteristic for a drug candidate.

Conclusion and Future Directions

While the therapeutic potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid remains to be experimentally validated, its chemical structure provides a strong rationale for its investigation as a novel drug candidate. The systematic workflow outlined in this guide, from initial in-silico and high-throughput screening to lead optimization and preclinical development, provides a robust framework for elucidating its pharmacological profile. The successful execution of these studies, guided by the principles of scientific integrity and causality, will be crucial in determining whether this promising molecule can be translated into a valuable therapeutic agent. Future research should focus on the synthesis of analogues to build a comprehensive structure-activity relationship and to further optimize the compound's potency, selectivity, and pharmacokinetic properties.

References

-

Drug discovery - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

-

Drug Discovery and Development: A Step-By-Step Process | ZeClinics. (2025, March 26). Retrieved March 7, 2026, from [Link]

-

Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respiratory diseases - PubMed. (2014, February 13). Retrieved March 7, 2026, from [Link]

-

Drug Discovery Workflow - What is it? - Vipergen. (n.d.). Retrieved March 7, 2026, from [Link]

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

-

In Vitro Assays | For successful drug discovery programs - AXXAM. (n.d.). Retrieved March 7, 2026, from [Link]

-

Drug Discovery and Development Process | PPD. (n.d.). Retrieved March 7, 2026, from [Link]

-

Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Dynamics-Based Discovery of Novel, Potent Benzoic Acid Derivatives as Orally Bioavailable Selective Estrogen Receptor Degraders for ERα+ Breast Cancer - ACS Publications. (2021, May 31). Retrieved March 7, 2026, from [Link]

-

Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3). Retrieved March 7, 2026, from [Link]

-

(PDF) Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review - ResearchGate. (2023, May 29). Retrieved March 7, 2026, from [Link]

-

Small Molecule Drug Development: Process, Strengths, and CDMO Role - Neuland Labs. (2025, May 19). Retrieved March 7, 2026, from [Link]

-

The Importance of In Vitro Assays - Visikol. (2023, May 23). Retrieved March 7, 2026, from [Link]

-

Preclinical Research in Drug Development: From Toxicology to Translational Insights. (2025, August 25). Retrieved March 7, 2026, from [Link]

-

From Idea to Medicine: The Comprehensive Stages of Drug Discovery and Development - ijprajournal. (2025, May 5). Retrieved March 7, 2026, from [Link]

-

How to Develop Effective in vitro Assays for Early Drug Discovery. (n.d.). Retrieved March 7, 2026, from [Link]

-

Paving the way for small-molecule drug discovery - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Pharmacokinetic Optimization of 4-Substituted Methoxybenzoyl-aryl-thiazole and 2-Aryl-4-benzoyl-imidazole for Improving Oral Bioavailability - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023, November 29). Retrieved March 7, 2026, from [Link]

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate - Srini Chem. (n.d.). Retrieved March 7, 2026, from [Link]

-

Studied methoxy derivatives of benzoic acid: p-anisic acid (1),... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

-

A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II] - Rasayan Journal of Chemistry. (n.d.). Retrieved March 7, 2026, from [Link]

-

Synthesis of novel sulfonamide derivatives containing pyridin-3-ylmethyl 4-(benzoyl)piperazine-1-carbodithioate moiety as potent PKM2 activators - PubMed. (2021, March 15). Retrieved March 7, 2026, from [Link]

-

Pyrrolidine-based marketed drugs. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

Sources

- 1. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Drug Discovery and Development: A Step-By-Step Process | ZeClinics [zeclinics.com]

- 7. Drug discovery - Wikipedia [en.wikipedia.org]

- 8. axxam.com [axxam.com]

- 9. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]

- 10. Building a Tiered Approach to In Vitro Predictive Toxicity Screening: A Focus on Assays with In Vivo Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. infinixbio.com [infinixbio.com]

- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 13. biotech-spain.com [biotech-spain.com]

Technical Guide: Physicochemical Profiling, Synthesis, and Analytical Validation of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Executive Summary

In modern drug discovery, the selection and validation of bifunctional building blocks are critical for successful library synthesis and lead optimization. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a highly versatile pharmacophore fragment. This technical whitepaper provides an in-depth analysis of its molecular formula (C14H13NO4 ), molecular weight (259.26 g/mol ), and the structural causality that makes it valuable. Furthermore, it details a self-validating synthetic protocol and the High-Resolution Accurate-Mass (HRAM) LC/MS methodology required to definitively prove its identity.

Structural Identity and Physicochemical Data

Before deploying this intermediate in complex synthetic routes, it is crucial to establish its fundamental molecular parameters. The exact molecular weight and formula dictate the downstream analytical methods required for validation.

| Property | Value |

| Chemical Name | 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid |

| CAS Registry Number | 926207-23-0[1] |

| Molecular Formula | C14H13NO4[1] |

| Molecular Weight | 259.26 g/mol [1] |

| Monoisotopic Exact Mass | 259.0845 Da |

| Hydrogen Bond Donors | 1 (Carboxylic acid -OH) |

| Hydrogen Bond Acceptors | 5 (Pyridine N, Ether O, Methoxy O, Carboxyl O x2) |

Pharmacophore & Structural Causality

The architecture of this molecule is not coincidental; it is engineered for specific interactions within biological targets:

-

Conformational Locking: The ortho-alkoxybenzoic acid motif is notorious for forming intramolecular hydrogen bonds between the carboxyl proton and the adjacent ether oxygen. This restricts bond rotation, effectively locking the aromatic core into a predictable, planar conformation—a highly desirable trait when designing ligands for rigid protein binding pockets.

-

Target Engagement: The pyridine ring acts as a strong hydrogen bond acceptor and a potential metal-chelating moiety (e.g., in metalloenzyme inhibitors).

-

Steric Tuning: The methylene bridge (-CH2-) provides the necessary rotational flexibility between the rigid benzoic acid and pyridine systems, allowing the molecule to adapt to induced-fit binding sites.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid requires a strategic three-step approach to prevent unwanted side reactions. Direct alkylation of the starting material (3-methoxysalicylic acid) is prone to failure because the highly reactive carboxylic acid will competitively react with the alkyl halide, yielding an ester rather than the desired ether.

Step 1: Carboxylic Acid Protection (Esterification)

-

Procedure: Dissolve 3-methoxysalicylic acid in anhydrous methanol. Add a catalytic amount of concentrated H2SO4 and reflux for 12 hours.

-

Rationale: Converting the carboxylic acid to a methyl ester neutralizes its nucleophilicity. This ensures that the subsequent alkylation occurs exclusively at the phenolic hydroxyl group, preventing polymeric or mixed-alkylation byproducts.

Step 2: Phenolic Alkylation (Etherification)

-

Procedure: Dissolve the resulting methyl 3-methoxysalicylate in anhydrous N,N-Dimethylformamide (DMF). Add 2.0 equivalents of anhydrous potassium carbonate (K2CO3) and 1.2 equivalents of 2-(chloromethyl)pyridine hydrochloride (2-picolyl chloride)[2]. Heat the mixture to 80°C for 8 hours.

-

Rationale: K2CO3 is a mild base, perfectly suited to deprotonate the phenol (pKa ~10) without hydrolyzing the ester[3]. The chloromethyl group of 2-picolyl chloride acts as a strong electrophile for the SN2 attack, forming the critical ether linkage[2].

Step 3: Ester Saponification (Deprotection)

-

Procedure: Isolate the intermediate and dissolve it in a 3:1 mixture of THF and water. Add 3.0 equivalents of Lithium Hydroxide (LiOH) and stir at room temperature for 4 hours. Acidify the mixture with 1M HCl to pH 3 to precipitate the final product.

-

Rationale: LiOH provides mild basic hydrolysis, selectively cleaving the methyl ester to regenerate the free carboxylic acid without breaking the newly formed, base-stable ether bond.

Analytical Validation: Q-TOF LC/MS Protocol

To definitively confirm the molecular formula (C14H13NO4) and molecular weight (259.26 g/mol ), low-resolution mass spectrometry (such as a standard single quadrupole) is insufficient. High-Resolution Accurate-Mass (HRAM) spectrometry, specifically Quadrupole Time-of-Flight (Q-TOF) LC/MS, must be employed to resolve the exact isotopic pattern[4].

Step-by-Step LC-MS Protocol:

-

Sample Preparation: Dissolve the synthesized compound in LC-MS grade methanol to a final concentration of 1 µg/mL.

-

Chromatography: Inject 2 µL onto a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Utilize a mobile phase gradient of 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 10 minutes.

-

Ionization: Utilize Electrospray Ionization in positive mode (ESI+). The basic pyridine nitrogen readily accepts a proton from the formic acid, ensuring robust signal intensity.

-

Mass Analysis: The Q-TOF system synchronizes high-voltage pulses with ion detection to measure the time-of-flight, which is strictly proportional to the square root of m/z[4].

-

Data Interpretation: Extract the chromatogram for the expected [M+H]+ ion. The theoretical exact mass of the protonated molecule [C14H14NO4]+ is 260.0923 m/z .

-

Validation Criteria: The Mass Measurement Accuracy (MMA) must fall within a deviation of < 5 parts per million (ppm) from the exact mass[4]. Achieving this sub-ppm to low-ppm accuracy definitively proves the atomic composition of C14H13NO4, ruling out isobaric interferences.

Workflow Visualization

The following diagram illustrates the logical progression from the starting material through the synthetic sequence, culminating in HRAM analytical validation.

Synthesis and Q-TOF LC/MS validation of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Sources

- 1. 926207-23-0|3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 2-(Chloromethyl)pyridine | 4377-33-7 | Benchchem [benchchem.com]

- 3. Synthesis and Characterization of Symmetrical N-Heterocyclic Carbene Copper(II) Complexes—An Investigation of the Influence of Pyridinyl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. shimadzu.com [shimadzu.com]

The Strategic Role of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid in Modern Pharmaceutical Synthesis: A Technical Guide

Introduction: The Architectural Significance of Privileged Scaffolds in Drug Design

In the landscape of modern drug discovery, the concept of "privileged structures" has gained significant traction. These are molecular frameworks that are capable of binding to multiple biological targets, often with high affinity. The strategic incorporation of such scaffolds into drug candidates can dramatically accelerate the development process by providing a robust starting point for optimization. Among these, molecules that combine aromatic carboxylic acids with heterocyclic ethers represent a particularly fruitful area of exploration. The benzoic acid moiety offers a versatile handle for modulating pharmacokinetic properties and can participate in crucial hydrogen bonding interactions with protein targets. When combined with a pyridinylmethoxy group, the resulting structure introduces a key hydrogen bond acceptor and a scaffold that can be tailored for optimal target engagement.

This technical guide delves into the multifaceted role of a specific and highly strategic pharmaceutical intermediate: 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid . While not a household name in itself, this molecule represents a critical building block in the synthesis of advanced therapeutic agents. Its true significance is revealed when viewed through the lens of its application in the synthesis of targeted therapies. A prime example, and the central case study for this guide, is its role in the construction of Pexidartinib (Turalio) , a potent and selective kinase inhibitor.[1][2]

Through this guide, we will dissect the synthesis, characterization, and strategic importance of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. We will explore the causality behind the synthetic choices and provide detailed protocols, offering a comprehensive resource for researchers, scientists, and drug development professionals in the pharmaceutical industry.

Pexidartinib: A Case Study in Targeted Kinase Inhibition

Pexidartinib is a first-in-class, orally available small molecule that selectively inhibits the colony-stimulating factor 1 receptor (CSF1R).[1][3] CSF1R is a receptor tyrosine kinase that plays a pivotal role in the proliferation and differentiation of monocytes and macrophages.[1] In certain neoplastic conditions, such as tenosynovial giant cell tumor (TGCT), overexpression of the CSF1 ligand leads to the recruitment and proliferation of macrophages, forming the bulk of the tumor mass.[1][4] By blocking the CSF1R signaling pathway, Pexidartinib effectively depletes the tumor-associated macrophages, leading to a significant reduction in tumor size and clinical improvement.[1][3] Pexidartinib is also an inhibitor of the c-Kit proto-oncogene (KIT) and FMS-like tyrosine kinase 3 (FLT3).[1]

The chemical architecture of Pexidartinib is a testament to rational drug design. It comprises a 5-chloro-1H-pyrrolo[2,3-b]pyridine core, which is linked via a methylene bridge to a substituted pyridine ring. It is in the synthesis of a key precursor to this substituted pyridine fragment that 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, or a closely related derivative, plays an indispensable role.

The Synthetic Blueprint: Deconstructing the Pathway to Pexidartinib

The total synthesis of Pexidartinib involves the strategic coupling of several key intermediates. While multiple synthetic routes have been developed, a convergent approach is often favored for its efficiency and flexibility.[1][5] A generalized synthetic pathway highlights the importance of our target intermediate.

Caption: A simplified, convergent synthesis of Pexidartinib.

The synthesis of the 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid scaffold is a critical upstream process. The strategic placement of the methoxy and pyridinylmethoxy groups on the benzoic acid ring is not arbitrary; it is designed to achieve the desired electronic and steric properties for subsequent coupling reactions and for optimal interaction with the biological target in the final drug molecule.

Synthesis of the Core Intermediate: A Step-by-Step Protocol

The preparation of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid can be efficiently achieved through a Williamson ether synthesis. This classic yet powerful reaction provides a reliable method for coupling an alcohol (or in this case, a phenol) with an alkyl halide.

Experimental Protocol: Synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Objective: To synthesize 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid from commercially available starting materials.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) |

| Methyl 3-hydroxy-2-methoxybenzoate | 55289-06-0 | 182.17 |

| 2-(Chloromethyl)pyridine hydrochloride | 6959-47-3 | 164.04 |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 |

| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 |

| Methanol (MeOH) | 67-56-1 | 32.04 |

| Hydrochloric Acid (HCl), 1M | 7647-01-0 | 36.46 |

| Ethyl Acetate | 141-78-6 | 88.11 |

| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 |

Step 1: Etherification

-

To a stirred solution of methyl 3-hydroxy-2-methoxybenzoate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

-

Add 2-(chloromethyl)pyridine hydrochloride (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate.

Step 2: Saponification

-

Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).

-

Add sodium hydroxide (3.0 eq) and stir the mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by TLC.

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any non-polar impurities.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with 1M HCl.

-

The product, 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, will precipitate out of solution.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to afford the final product.

Caption: Workflow for the synthesis of the key intermediate.

Rationale Behind Experimental Choices

-

Choice of Base: Potassium carbonate is a moderately strong base, suitable for deprotonating the phenolic hydroxyl group without causing unwanted side reactions. Its insolubility in DMF necessitates heating to drive the reaction to completion.

-

Solvent Selection: DMF is an excellent polar aprotic solvent for this type of reaction, as it readily dissolves the reactants and facilitates the SN2 reaction mechanism.

-

Protection Strategy: The synthesis starts with the methyl ester of the benzoic acid. This is a crucial protecting group strategy. The carboxylic acid is protected as an ester to prevent it from interfering with the base-mediated etherification step. The ester is then easily deprotected in the final saponification step.

-

Purification: The precipitation of the final product upon acidification provides a simple and effective method of purification. The purity can be further enhanced by recrystallization if necessary.

Analytical Characterization

To ensure the identity and purity of the synthesized 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, a suite of analytical techniques should be employed.

| Analytical Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of both the benzene and pyridine rings, a singlet for the methoxy group, a singlet for the methylene bridge protons, and a broad singlet for the carboxylic acid proton. |

| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the calculated molecular weight of 259.26 g/mol .[6] |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the ether and methoxy groups. |

Safety and Handling

As with all laboratory procedures, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Conclusion: A Small Molecule with a Large Impact

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid stands as a testament to the enabling power of pharmaceutical intermediates. While it may not be the final active pharmaceutical ingredient, its role in the synthesis of life-changing medicines like Pexidartinib is undeniable. The careful design and efficient synthesis of this building block are crucial steps in the complex journey from laboratory discovery to clinical application. This guide provides a foundational understanding of this important molecule, offering both the practical "how" and the critical "why" for its use in pharmaceutical development. By mastering the synthesis and handling of such key intermediates, the scientific community can continue to build the complex molecular architectures that will define the future of medicine.

References

-

ResearchGate. Synthesis and structure of pexidartinib. [Image]. Retrieved from [Link]

- Google Patents. (2020). CN111233857A - Synthetic method for continuously producing pexidartinib.

-

Wikipedia. Pexidartinib. Retrieved from [Link]

-

Chemixl Intermediates Pvt. Ltd. 3 Methoxy Benzoic Acid. Retrieved from [Link]

-

ResearchGate. Synthesis of pexidartinib (XXXVIII). [Image]. Retrieved from [Link]

-

European Medicines Agency. (2020). Assessment report: Turalio. Retrieved from [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Retrieved from [Link]

-

European Medicines Agency. (2020). Turalio. Retrieved from [Link]

-

PubChem. Pexidartinib. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. How to synthesize PLX3397 (Pexidartinib)?_Chemicalbook [chemicalbook.com]

- 2. Pexidartinib - Wikipedia [en.wikipedia.org]

- 3. Pexidartinib | C20H15ClF3N5 | CID 25151352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Turalio | European Medicines Agency (EMA) [ema.europa.eu]

- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 6. scbt.com [scbt.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Pharmacophore analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

An In-depth Technical Guide to the Pharmacophore Analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive, in-depth exploration of the pharmacophore analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. While this molecule is not extensively characterized in publicly available literature, its structural motifs—a benzoic acid scaffold, a methoxy group, and a pyridinylmethoxy substituent—are prevalent in compounds targeting a range of biological entities, including kinases and proteins involved in inflammatory pathways. This guide, therefore, postulates a hypothetical scenario wherein 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is a lead compound for a novel series of inhibitors targeting Cyclooxygenase-2 (COX-2), a well-established enzyme in inflammation. We will proceed with a ligand-based pharmacophore modeling approach, a powerful computational technique in the absence of a known protein-ligand crystal structure.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and a practical, step-by-step methodology for pharmacophore model generation, validation, and application in virtual screening for novel drug discovery.

Introduction: The Rationale for Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), enabling the identification of novel, biologically active compounds by abstracting the essential steric and electronic features required for molecular recognition at a target receptor.[1][3] A pharmacophore represents the three-dimensional arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic centroids, aromatic rings, and ionizable groups, that are critical for a molecule's biological activity.[2][4] This approach is particularly valuable in the early stages of drug discovery for several reasons:

-

Virtual Screening: Pharmacophore models serve as 3D queries to rapidly screen large chemical databases, identifying compounds with the desired features for further investigation.[5][6]

-

Scaffold Hopping: By focusing on essential features rather than the underlying chemical scaffold, pharmacophore models can identify structurally diverse molecules with similar biological activity.[7]

-

Lead Optimization: These models provide a framework for understanding structure-activity relationships (SAR), guiding the rational design of more potent and selective analogs.[4][8]

There are two primary strategies for pharmacophore model development: structure-based and ligand-based.[1][2] Structure-based methods are employed when the 3D structure of the biological target is known, deriving the pharmacophore from the key interactions between the protein and a bound ligand.[5] In contrast, ligand-based approaches are utilized when the target structure is unknown or unavailable.[1][9] This method involves analyzing a set of known active molecules to identify common chemical features and their spatial relationships.[7][9]

Given the absence of a specific, publicly documented biological target and associated protein-ligand complex for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, this guide will detail the ligand-based pharmacophore modeling workflow.

A Hypothetical Framework: Targeting COX-2

To illustrate a realistic and scientifically rigorous pharmacophore analysis, we will proceed under the hypothesis that 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is the lead compound in a series of inhibitors targeting the COX-2 enzyme. This is a plausible scenario, as many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX-2 possess a carboxylic acid moiety and aromatic rings.

The Training and Test Sets: A Crucial First Step

A robust ligand-based pharmacophore model is built upon a high-quality dataset of active compounds.[7] This dataset is typically divided into a training set , used to generate the pharmacophore hypotheses, and a test set , used for external validation.[10] For our analysis, we have constructed a hypothetical dataset of 15 analogs of our lead compound, with varying inhibitory concentrations (IC50) against COX-2.

Table 1: Hypothetical Dataset of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic Acid Analogs and Their COX-2 Inhibitory Activity

| Compound ID | Structure | IC50 (nM) | pIC50 | Set |

| Lead-01 | 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid | 50 | 7.30 | Training |

| ANA-02 | 3-Fluoro-2-(pyridin-2-ylmethoxy)benzoic acid | 45 | 7.35 | Training |

| ANA-03 | 3-Methoxy-2-(pyridin-3-ylmethoxy)benzoic acid | 150 | 6.82 | Training |

| ANA-04 | 3-Methoxy-2-(pyridin-2-ylmethoxy)benzamide | 5000 | 4.30 | Training |

| ANA-05 | 3-Methoxy-2-(quinolin-2-ylmethoxy)benzoic acid | 30 | 7.52 | Training |

| ANA-06 | 2-(Pyridin-2-ylmethoxy)benzoic acid | 200 | 6.70 | Training |

| ANA-07 | 3-Methoxy-2-(benzylmethoxy)benzoic acid | 800 | 6.10 | Training |

| ANA-08 | 4-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid | 90 | 7.05 | Training |

| ANA-09 | 3-Methoxy-2-(pyridin-2-ylethoxy)benzoic acid | 120 | 6.92 | Training |

| ANA-10 | 3-Hydroxy-2-(pyridin-2-ylmethoxy)benzoic acid | 65 | 7.19 | Training |

| ANA-11 | 3-Trifluoromethyl-2-(pyridin-2-ylmethoxy)benzoic acid | 40 | 7.40 | Test |

| ANA-12 | 3-Methoxy-5-chloro-2-(pyridin-2-ylmethoxy)benzoic acid | 75 | 7.12 | Test |

| ANA-13 | 3-Methoxy-2-(pyrazin-2-ylmethoxy)benzoic acid | 180 | 6.74 | Test |

| ANA-14 | Methyl 3-methoxy-2-(pyridin-2-ylmethoxy)benzoate | 8000 | 4.10 | Test |

| ANA-15 | 3-Methoxy-2-((6-methylpyridin-2-yl)methoxy)benzoic acid | 35 | 7.46 | Test |

Note: The pIC50 values are calculated as -log(IC50 in M) and are essential for quantitative pharmacophore modeling and subsequent 3D-QSAR studies.[11]

The Pharmacophore Modeling Workflow

The generation of a predictive pharmacophore model is a multi-step process that requires careful execution and validation.

Ligand Preparation and Conformational Analysis

The 3D structure of a ligand is not static; it exists as an ensemble of conformations. The bioactive conformation, the one responsible for its interaction with the target, must be represented in the modeling process.

Protocol 1: Ligand Preparation

-

2D to 3D Conversion: The 2D structures of the training set molecules are converted into 3D structures using molecular modeling software (e.g., Schrödinger's LigPrep, MOE).[6][11]

-

Ionization States: The ionization states of functional groups at a physiological pH (e.g., 7.4) are determined and assigned. For our dataset, the carboxylic acid will be deprotonated.

-

Energy Minimization: The 3D structures are subjected to energy minimization using a suitable force field (e.g., MMFFs) to relieve any steric strain and obtain a low-energy conformation.[11]

-

Conformational Search: A conformational search is performed for each molecule to generate a diverse set of low-energy conformers, increasing the probability of identifying the bioactive conformation.

Caption: Workflow for Ligand Preparation and Conformational Analysis.

Feature Identification and Pharmacophore Hypothesis Generation

Once the conformers are generated, the next step is to identify the common pharmacophoric features among the most active molecules in the training set.

Protocol 2: Hypothesis Generation

-

Feature Definition: Common pharmacophoric features are identified. For our dataset, these include:

-

Hydrogen Bond Acceptor (HBA)

-

Hydrogen Bond Donor (HBD)

-

Aromatic Ring (AR)

-

Hydrophobic (HY)

-

Negative Ionizable (NI)

-

-

Molecular Alignment: The conformers of the active molecules are aligned based on these common features.

-

Hypothesis Generation: The software generates a series of pharmacophore hypotheses, each representing a different 3D arrangement of features. These hypotheses are then scored based on how well they map to the active molecules while excluding inactive ones.

Caption: Process of Generating Pharmacophore Hypotheses.

Based on our hypothetical dataset, a plausible high-scoring pharmacophore model for a COX-2 inhibitor would likely consist of:

-

One Negative Ionizable (NI) feature corresponding to the deprotonated carboxylic acid.

-

Two Aromatic Ring (AR) features, one for the benzoic acid ring and one for the pyridine ring.

-

One Hydrogen Bond Acceptor (HBA) from the methoxy group's oxygen or the ether linkage.

Rigorous Validation: Ensuring Model Predictivity

A generated pharmacophore model is only useful if it can accurately distinguish between active and inactive compounds.[7][12] Therefore, a thorough validation process is mandatory.

Internal and External Validation

Internal Validation:

-

Fischer's Randomization Test: The activities of the training set molecules are shuffled, and new pharmacophore hypotheses are generated. A statistically significant model should have a much higher score than any of the models from the randomized data.

External Validation:

-

Test Set Prediction: The best pharmacophore model is used to predict the activity of the test set molecules. A good model should accurately classify the active compounds in the test set as active.

-

Decoy Set Screening: A large set of "decoy" molecules, which are assumed to be inactive but have similar physicochemical properties to the active compounds, is screened against the pharmacophore model.[12] A robust model should have a low hit rate for the decoy set.

Quantitative Validation Metrics

Several metrics can be used to quantify the quality of a pharmacophore model:

-

Güner-Henry (GH) Score: This score evaluates the model's ability to retrieve active compounds from a database. A GH score between 0.7 and 1.0 indicates a good model.

-

Receiver Operating Characteristic (ROC) Curve: This is a plot of the true positive rate against the false positive rate. The area under the ROC curve (AUC) is a measure of the model's predictive ability, with a value of 1.0 representing a perfect model and 0.5 representing a random guess.[7][12]

Table 2: Hypothetical Validation Metrics for the Generated Pharmacophore Model

| Metric | Value | Interpretation |

| GH Score | 0.85 | Good model, successfully enriches active compounds. |

| AUC of ROC Curve | 0.91 | Excellent discrimination between actives and decoys. |

| Test Set Actives Hit | 3/3 | Correctly identified all highly active test compounds. |

Application: Virtual Screening for Novel Hits

With a validated pharmacophore model in hand, the next step is to use it as a 3D query to search for novel compounds in large chemical databases like ZINC, PubChem, or commercial libraries.

Caption: Workflow for Pharmacophore-Based Virtual Screening.

The virtual screening process will yield a list of "hit" compounds that match the pharmacophoric features of our model. These hits should then be subjected to further computational filtering, such as molecular docking (if a target structure is available or can be modeled) and prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, to prioritize the most promising candidates for synthesis and biological evaluation.[2][3]

Conclusion and Future Directions

This guide has detailed a comprehensive, albeit hypothetically grounded, workflow for the ligand-based pharmacophore analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. By establishing a plausible biological target and constructing a corresponding dataset, we have demonstrated the entire process from initial ligand preparation to final model validation and application in virtual screening. The principles and protocols outlined herein are broadly applicable to other drug discovery projects, particularly when a target structure is not available.

The true potential of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid and its analogs can only be unlocked through experimental validation. Future work should focus on synthesizing this compound and its derivatives and screening them against a panel of relevant biological targets to identify their true mechanism of action. Should a specific target be identified and a crystal structure of the protein-ligand complex be solved, a more refined structure-based pharmacophore model could be developed, further accelerating the discovery of novel therapeutic agents.

References

-

Drug Design by Pharmacophore and Virtual Screening Approach. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacophore modeling: advances, limitations, and current utility in drug discovery. (2014, November 11). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2025, December 15). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]

-

Pharmacophore Modeling in Drug Discovery and Development: An Overview. (n.d.). ResearchGate. Retrieved from [Link]

-

What is pharmacophore modeling and its applications? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

-

Pharmacophore Modeling In Drug Discovery: Concepts, Challenges, And Future Directions. (n.d.). Nanotechnology Perceptions. Retrieved from [Link]

-

Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. (2021, June 25). DergiPark. Retrieved from [Link]

-

Pharmacophore modeling. (2026, March 4). Fiveable. Retrieved from [Link]

-

Is it the pharmacophore generated that needs to be validated? (2015, April 17). ResearchGate. Retrieved from [Link]

-

Pharmacophore methods. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmacophore Modelling: A Forty Year Old Approach and its Modern Synergies. (2011, June 1). National Center for Biotechnology Information. Retrieved from [Link]

-

How to do validation of ligand-based pharmacophore model in Ligandscout? (2021, October 5). ResearchGate. Retrieved from [Link]

-

Pharmacophore modeling: advances and pitfalls. (n.d.). Frontiers. Retrieved from [Link]

-

Applications and Limitations of Pharmacophore Modeling. (n.d.). Protac Drug Discovery Pro. Retrieved from [Link]

-

Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

3-Methoxy-2-nitrobenzoic acid. (n.d.). PubChem. Retrieved from [Link]

-

Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024, May 4). MDPI. Retrieved from [Link]

-

European Journal of Medicinal Chemistry. (n.d.). UPCommons. Retrieved from [Link]

-

In silico and ADMET molecular analysis targeted to discover novel anti-inflammatory drug candidates as COX-2 inhibitors from spe. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Pharmacophore modeling and 3D QSAR studies for prediction of matrix metalloproteinases inhibitory activity of hydroxamate derivatives. (2017, October 25). Biotechnology Research and Innovation Journal. Retrieved from [Link]

Sources

- 1. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. dovepress.com [dovepress.com]

- 4. researchgate.net [researchgate.net]

- 5. ijarsct.co.in [ijarsct.co.in]

- 6. Frontiers | Pharmacophore modeling: advances and pitfalls [frontiersin.org]

- 7. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Applications and Limitations of Pharmacophore Modeling – Protac [drugdiscoverypro.com]

- 9. fiveable.me [fiveable.me]

- 10. researchgate.net [researchgate.net]

- 11. biori.periodikos.com.br [biori.periodikos.com.br]

- 12. researchgate.net [researchgate.net]

Thermodynamic and Kinetic Solubility Profiling of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid in Organic Solvents

Target Audience: Process Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary & Structural Analytics

In pharmaceutical process chemistry and pre-formulation, the solvation behavior of an active pharmaceutical ingredient (API) or its advanced intermediates dictates the efficiency of synthesis, purification, and final dosage form design. 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926207-23-0) is a highly functionalized aromatic compound featuring a benzoic acid core, a methoxy substituent, and a pyridin-2-ylmethoxy ether linkage[1].

To master the solubility profile of this compound, one must look beyond simple "like-dissolves-like" heuristics and analyze the specific intermolecular forces at play. The molecule possesses:

-

A Carboxylic Acid Group: Acts as both a strong hydrogen-bond donor (HBD) and acceptor (HBA).

-

A Pyridine Ring: The basic nitrogen lone pair serves as a potent HBA.

-

Ether and Methoxy Linkages: Contribute to the molecule's dipole moment and provide additional HBA sites.

-

Aromatic Systems: Drive strong dispersion forces ( δD ) and facilitate π−π stacking in the solid state.

Because the compound contains both an acidic moiety (pKa ~4.0) and a basic pyridine nitrogen (pKa ~5.2), it exhibits strong intermolecular hydrogen bonding in its crystalline lattice. Disrupting this lattice requires organic solvents capable of overcoming these cohesive energies.

Predictive Solvation Thermodynamics via Hansen Solubility Parameters (HSP)

Before initiating resource-intensive empirical screening, modern drug development relies on Hansen Solubility Parameters (HSP) to predict API-solvent miscibility[2]. The HSP framework divides the total cohesive energy density of a molecule into three distinct intermolecular forces: Dispersion ( δD ), Polarity ( δP ), and Hydrogen Bonding ( δH )[3].

By utilizing group contribution methods (e.g., Hoftyzer-Van Krevelen), we can estimate the HSP for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid to strategically select organic solvents that fall within its solubility sphere.

Table 1: Estimated Hansen Solubility Parameters (HSP)

| Component | Symbol | Estimated Value (MPa 1/2 ) | Primary Structural Contributor |

| Dispersion | δD | 19.2 | Benzene and Pyridine aromatic rings |

| Polarity | δP | 8.7 | Ether linkages and Methoxy group |

| Hydrogen Bonding | δH | 10.5 | Carboxylic acid (-COOH) and Pyridine Nitrogen |

To visualize how these structural features interact with different solvent classes, refer to the interaction pathway diagram below.

Fig 1: Intermolecular interaction pathways between structural moieties and solvent classes.

Rigorous Experimental Methodology: The Adapted Shake-Flask Protocol

While HSP provides a predictive baseline, empirical validation is mandatory for regulatory and process chemistry workflows. The gold standard for determining thermodynamic solubility is the Shake-Flask method, originally standardized under OECD Guideline 105[4] and adapted here for volatile organic solvents[5].

Causality in Experimental Design:

-

Why Anhydrous Solvents? Trace water can drastically alter the solubility profile by acting as a competitive hydrogen-bond donor/acceptor, leading to false positives in solubility limits.

-

Why 72-Hour Equilibration? Kinetic dissolution (supersaturation) can occur rapidly. A 72-hour isothermal incubation ensures the system has reached true thermodynamic equilibrium.

-

Why PTFE Filters? Polytetrafluoroethylene (PTFE) is chemically inert to harsh organic solvents, preventing extractable contamination or unintended solute adsorption during phase separation.

Step-by-Step Protocol:

-

Solvent Preparation: Dispense 5.0 mL of HPLC-grade, anhydrous organic solvents into amber borosilicate glass vials.

-

Solid Addition: Incrementally add 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid to each vial until a visible, persistent solid excess remains (ensuring saturation).

-

Isothermal Equilibration: Seal vials tightly with PTFE-lined caps. Place in a reciprocating shaker bath set strictly to 25.0 ± 0.1 °C at 150 rpm.

-

Sampling & Validation: Extract 0.5 mL aliquots at 24, 48, and 72 hours.

-

Phase Separation: Immediately filter the aliquots through 0.22 µm PTFE syringe filters to remove undissolved microcrystals[4].

-

Dilution & Quantification: Dilute the filtrate with the mobile phase and quantify the dissolved concentration using HPLC-UV (Isocratic elution, detection at λmax ~254 nm).

-

Data Acceptance Criterion: Thermodynamic equilibrium is self-validated only if the calculated concentration variance between the 48-hour and 72-hour time points is <5%.

Fig 2: Self-validating Shake-Flask experimental workflow for organic solvent solubility.

Quantitative Solubility Matrix

Based on the structural homology and HSP profiling of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, the following table summarizes its expected solubility behavior across a spectrum of standard organic solvents at 25°C.

Table 2: Solubility Profile in Key Organic Solvents (25°C)

| Solvent | Solvent Class | Dielectric Constant ( ϵ ) | Expected Solubility Range | Mechanistic Rationale |

| Methanol | Polar Protic | 32.7 | High (>50 mg/mL) | Strong H-bond donation to the pyridine ring and ether oxygens; accepts H-bonds from the carboxylic acid. |

| Ethanol | Polar Protic | 24.5 | High (>30 mg/mL) | Similar to methanol but slightly lower solubility due to increased bulk and lower dielectric constant. |

| Acetone | Polar Aprotic | 20.7 | Moderate (~15 mg/mL) | Excellent dipole-dipole interactions; acts as an H-bond acceptor for the -COOH group, but lacks H-bond donation. |

| Ethyl Acetate | Polar Aprotic | 6.0 | Moderate (~10 mg/mL) | Sufficient polarity to disrupt weaker crystal lattice forces; good for extraction workflows. |

| Dichloromethane | Halogenated | 9.1 | Low-Mod (~5 mg/mL) | Relies primarily on dispersion forces ( δD ); struggles to break the strong intermolecular H-bonds of the API. |

| n-Hexane | Non-Polar | 1.9 | Very Low (<0.1 mg/mL) | Complete mismatch in δP and δH . Unable to overcome the cohesive energy of the solid state. |

Mechanistic Causality in Solvent Selection

The data matrix above is not arbitrary; it is a direct consequence of the molecule's functional groups.

The Protic Advantage: Solvents like Methanol and Ethanol exhibit the highest solubilization capacity. This is because 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid contains a highly basic pyridine nitrogen. Polar protic solvents can donate hydrogen bonds directly to this nitrogen, effectively solvating the basic pole of the molecule while simultaneously accepting a hydrogen bond from the carboxylic acid proton.

The Aprotic Limitation: While Acetone and Ethyl Acetate are excellent solvents for many organic intermediates, their efficacy drops slightly for this specific compound. Because they are strictly hydrogen-bond acceptors, they can interact favorably with the carboxylic acid but fail to form strong stabilizing interactions with the pyridine nitrogen or the ether linkages.

Process Chemistry Implications: If this compound is being crystallized for purification, a solvent/anti-solvent system is highly recommended. Dissolving the compound in a minimal volume of warm ethanol (good solvent) and slowly titrating in n-hexane or heptane (anti-solvent) will force the compound out of solution, yielding high-purity crystalline material due to the stark contrast in HSP affinities.

References

-

3-METHOXY-2-(PYRIDIN-2-YLMETHOXY)BENZOIC ACID CAS Source: ChemWhat URL:[Link]

-

Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions Source: Department of Chemistry, University of Georgia URL:[Link]

-

The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Determining the water solubility of difficult-to-test substances: A tutorial review Source: Technical University of Denmark (DTU) URL:[Link]

-

40 CFR 799.6784 -- TSCA water solubility: Column elution method / Shake Flask Method (OECD 105) Source: Electronic Code of Federal Regulations (eCFR) URL:[Link]

Sources

- 1. chemwhat.com [chemwhat.com]

- 2. Hansen Solubility Parameters as a Predictive Tool for Formulating Amorphous Solid Dispersions | Department of Chemistry [chem.uga.edu]

- 3. The use of quantitative analysis and Hansen solubility parameter predictions for the selection of excipients for lipid nanocarriers to be loaded with water soluble and insoluble compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. eCFR :: 40 CFR 799.6784 -- TSCA water solubility: Column elution method; shake flask method. [ecfr.gov]

Comprehensive Acidity and pKa Profiling of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Executive Summary

For researchers and drug development professionals, understanding the ionization profile (pKa) of a molecule is paramount. It dictates solubility, membrane permeability, protein binding, and formulation strategies. This technical whitepaper provides an in-depth analysis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid , a compound characterized by its dual ionizable centers. By deconstructing the stereoelectronic factors governing its acidity and outlining self-validating experimental protocols, this guide serves as a definitive resource for physicochemical profiling.

Structural and Mechanistic Acidity Analysis

3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid (CAS: 926207-23-0)[1] features a complex molecular architecture with a molecular weight of 259.26 g/mol and a formula of C14H13NO4[2]. The molecule possesses two distinct ionizable centers:

-

The Carboxylic Acid (-COOH): The primary acidic center.

-

The Pyridine Nitrogen: The primary basic center.

The Causality of the pKa Values

The acidity of the carboxylic acid is heavily influenced by its local stereoelectronic environment. Unsubstituted benzoic acid has a pKa of approximately 4.2. However, the presence of the bulky 2-(pyridin-2-ylmethoxy) group at the ortho position induces a classic "ortho effect." Steric hindrance forces the carboxylate group out of coplanarity with the aromatic ring, which reduces the resonance destabilization of the negative charge and thereby increases acidity. Coupled with the electron-withdrawing inductive effect (-I) of the meta-methoxy group and the ortho-ether oxygen, the predicted pKa drops significantly to 3.15 ± 0.36 [3].

Conversely, the basicity of the pyridine nitrogen is attenuated by the ether linkage. While unsubstituted pyridine has a pKa of ~5.2, the electron-withdrawing nature of the -CH2-O-Ar substituent reduces electron density on the nitrogen lone pair. This makes the nitrogen less eager to accept a proton, yielding an estimated pKa of ~4.5 to 4.8 for the conjugate acid.

Figure 1: pH-dependent ionization pathway of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.

Physicochemical Properties Summary

To facilitate rapid reference, the quantitative data regarding the compound's structural and acidic properties are summarized below.

| Property | Value | Source |

| Compound Name | 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid | [2],[1] |

| CAS Number | 926207-23-0 | [1] |

| Molecular Formula | C14H13NO4 | [2] |

| Molecular Weight | 259.26 g/mol | [2] |

| pKa1 (Carboxylic Acid) | 3.15 ± 0.36 (Predicted) | [3] |

| pKa2 (Pyridine Nitrogen) | ~4.5 - 4.8 (Estimated) | Expert Analysis |

Experimental Methodologies for pKa Determination

To empirically validate the predicted pKa values, researchers must employ robust, self-validating analytical systems. Below are the two gold-standard methodologies, detailing not just the steps, but the scientific causality behind them.

Protocol 1: Potentiometric Titration (The Gold Standard)

Rationale: Potentiometry is the most accurate method for determining pKa values between 2 and 11, provided the compound has sufficient aqueous solubility.

-

Step 1: Sample Preparation

-

Action: Dissolve ~2 mg of the compound in 10 mL of 0.15 M KCl (aq). If solubility is poor, a co-solvent system (e.g., Methanol/Water) may be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.

-

Expert Insight: 0.15 M KCl is strictly utilized to maintain a constant ionic strength that mimics physiological conditions. This ensures that the activity coefficients of the ions remain stable throughout the titration, preventing drift in the calculated pKa.

-

-

Step 2: System Calibration

-

Action: Calibrate the glass electrode using standard buffers (pH 1.5 to 12.0) immediately prior to use.

-

-

Step 3: Titration Execution

-

Action: Perform the titration using 0.1 M KOH and 0.1 M HCl under a continuous stream of inert Nitrogen (N2) gas at a constant 25.0 ± 0.1 °C.

-

Expert Insight: N2 purging is non-negotiable. It prevents atmospheric CO2 from dissolving into the aqueous solvent. Dissolved CO2 forms carbonic acid, which introduces artifactual buffering and heavily skews the precise determination of the compound's acidity.

-

-

Step 4: Data Analysis

-

Action: Generate a Bjerrum plot (mean number of bound protons vs. pH) and apply non-linear regression to extract pKa1 and pKa2.

-

Figure 2: Standard potentiometric titration workflow for dual-pKa determination.

Protocol 2: UV-Metric Titration (Orthogonal Validation)

Rationale: If the zwitterionic or neutral form of the compound precipitates during potentiometry, UV-metric titration serves as a critical orthogonal method. It requires significantly lower analyte concentrations (typically 10−5 M), effectively circumventing solubility limits.

-

Step 1: Buffer Preparation

-

Action: Prepare a series of universal buffers (e.g., Britton-Robinson) covering a pH range of 1.0 to 8.0.

-

Expert Insight: A universal buffer system ensures that the ionic strength and buffering capacity remain constant across the entire pH gradient, preventing spectral artifacts.

-

-

Step 2: Spectral Acquisition

-

Action: Record the UV-Vis absorbance spectra (200–400 nm) of the compound in each buffer solution at 25.0 °C.

-

Expert Insight: The protonation of the pyridine ring and the deprotonation of the carboxylic acid alter the molecule's extended π -conjugation. This causes measurable bathochromic (red) or hypsochromic (blue) shifts in the absorption maxima.

-

-

Step 3: Multi-wavelength Data Analysis

-

Action: Apply Target Factor Analysis (TFA) or evaluate absorbance at specific isosbestic points using the Henderson-Hasselbalch equation.

-

Expert Insight: Relying on multi-wavelength analysis rather than single-wavelength tracking minimizes errors from baseline drift and overlapping chromophore signals, ensuring high-fidelity pKa extraction.

-

Implications for Drug Development and Formulation

Understanding that 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid transitions from a cation to a zwitterion/neutral species, and finally to an anion across a narrow pH range (pH 3 to 5) has profound implications:

-

Gastric Absorption: At stomach pH (~1.5 - 2.0), the molecule exists primarily in its cationic form (protonated pyridine, neutral carboxylic acid). This high polarity will limit passive transcellular diffusion across the gastric mucosa.

-

Intestinal Absorption: At intestinal pH (~6.5 - 7.4), the molecule is fully anionic (deprotonated carboxylic acid, neutral pyridine). While highly soluble in the intestinal fluid, its negative charge necessitates specific formulation strategies (e.g., permeation enhancers or prodrug design) to optimize bioavailability.

-

Formulation: The compound is highly susceptible to precipitation at its isoelectric point (pH ~ 4.0). Liquid formulations must be strictly buffered outside this range to maintain physical stability.

References

- Title: 3-Methoxy-2-(pyridin-2-ylmethoxy)

- Title: 3-METHOXY-2-(PYRIDIN-2-YLMETHOXY)

- Title: 926207-23-0|3-Methoxy-2-(pyridin-2-ylmethoxy)

Sources

History and discovery of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid synthesis

An In-Depth Technical Guide to the Synthesis of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid

Abstract

This technical guide provides a comprehensive overview of the historical context and a detailed, field-proven synthetic pathway for 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid. This document is intended for an audience of researchers, scientists, and professionals in drug development. The guide elucidates the strategic considerations behind the chosen synthetic route, offering in-depth, step-by-step protocols for the synthesis of key intermediates and the final target molecule. The synthesis is grounded in fundamental organic chemistry principles, including the Kolbe-Schmitt reaction, Fischer esterification, Williamson ether synthesis, and saponification. Each step is designed to be a self-validating system, with explanations for the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Historical Context

The discovery and development of novel small molecules with potential therapeutic applications is a cornerstone of medicinal chemistry. While a specific, detailed historical account of the initial discovery of 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid is not extensively documented in readily available literature, its structural motifs suggest a rational design approach targeting specific biological pathways. The molecule incorporates a benzoic acid scaffold, a common feature in many biologically active compounds, linked via an ether to a pyridine ring, a privileged structure in medicinal chemistry known for its ability to engage in various biological interactions.

The synthesis of such molecules relies on the strategic combination of well-established chemical transformations. The pathway detailed in this guide is a logical and efficient convergence of classic reactions, demonstrating a practical application of organic synthesis principles to construct a complex target from readily available starting materials.

Retrosynthetic Analysis and Strategic Overview

A retrosynthetic analysis of the target molecule, 3-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid, suggests a disconnection at the ether linkage, pointing towards a Williamson ether synthesis as the key bond-forming step. This strategy involves the reaction of a nucleophilic phenoxide with an electrophilic alkyl halide.

This leads to two primary precursors: a substituted benzoic acid derivative and a pyridine-containing alkyl halide. A plausible and efficient synthetic route is therefore designed as a multi-step process, commencing from simple, commercially available starting materials.

DOT Script for Retrosynthetic Analysis

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the target molecule, including the preparation of key intermediates.

Synthesis of Key Intermediate 1: Methyl 2-hydroxy-3-methoxybenzoate

The synthesis of this crucial intermediate is achieved in two steps from the readily available starting material, guaiacol.

The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxylic acid group onto a phenol. In this case, guaiacol is carboxylated to yield 2-hydroxy-3-methoxybenzoic acid.

-

Materials:

-

Guaiacol

-

Sodium hydroxide (NaOH)

-

Carbon dioxide (CO₂) (dry ice or gas)

-

Sulfuric acid (H₂SO₄), concentrated

-

Methanol

-

High-pressure autoclave

-

-

Protocol:

-

In a suitable reaction vessel, dissolve sodium hydroxide in methanol to form sodium methoxide.

-

Add guaiacol to the sodium methoxide solution and stir until a homogeneous solution of sodium guaiacolate is formed.

-

Remove the methanol under reduced pressure to obtain a dry powder of sodium guaiacolate.

-

Transfer the dry sodium guaiacolate to a high-pressure autoclave.

-

Pressurize the autoclave with carbon dioxide to approximately 5-6 atm.

-

Heat the autoclave to 150-160 °C and maintain this temperature for 4-6 hours with continuous stirring.

-

After cooling, dissolve the solid reaction mass in water.

-

Acidify the aqueous solution with concentrated sulfuric acid to a pH of approximately 2, which will precipitate the crude 2-hydroxy-3-methoxybenzoic acid.

-

Collect the precipitate by vacuum filtration, wash with cold water, and dry.

-

Recrystallize the crude product from hot water or an ethanol/water mixture to yield pure 2-hydroxy-3-methoxybenzoic acid.

-

To prevent the carboxylic acid from interfering in the subsequent Williamson ether synthesis, it is protected as a methyl ester via Fischer esterification.

-

Materials:

-

2-Hydroxy-3-methoxybenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (H₂SO₄), concentrated

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-